molecular formula C12H12N2O2 B3353621 N-ethyl-2-(1H-indol-3-yl)-2-oxoacetamide CAS No. 55654-69-8

N-ethyl-2-(1H-indol-3-yl)-2-oxoacetamide

Cat. No.: B3353621
CAS No.: 55654-69-8
M. Wt: 216.24 g/mol
InChI Key: WHDXKEGUQIBSNS-UHFFFAOYSA-N
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Description

Significance of Indole (B1671886) Scaffolds in Drug Discovery and Development

The indole ring system, a fusion of a benzene (B151609) and a pyrrole (B145914) ring, is a cornerstone of medicinal chemistry, often described as a "privileged scaffold". nih.govnih.gov This designation stems from its recurring presence in a vast number of biologically active natural products and synthetic compounds, enabling it to interact with a wide array of biological targets. nih.govnih.govacs.org The structural versatility of the indole nucleus allows for substitutions at various positions, which can significantly modulate the pharmacological activity of the resulting derivatives. acs.org

Indole is a fundamental component of many natural products, including alkaloids and the essential amino acid tryptophan. nih.govnih.gov This natural prevalence has inspired extensive research, leading to the development of numerous FDA-approved drugs for diverse clinical applications. dntb.gov.ua The indole framework is integral to drugs targeting cancer, inflammation, microbial infections, and central nervous system disorders. acs.orgnih.govnih.gov For instance, vinca (B1221190) alkaloids like vincristine (B1662923) and vinblastine (B1199706) are potent anticancer agents, while indomethacin (B1671933) is a well-known nonsteroidal anti-inflammatory drug (NSAID). nih.govuobaghdad.edu.iq The neurotransmitter serotonin (B10506) and the hormone melatonin, both crucial for regulating physiological processes, also feature the indole core, highlighting its fundamental role in biological systems. acs.org The ability of the indole scaffold to participate in various bonding interactions, including hydrogen bonds and π-stacking, with different protein targets underpins its broad therapeutic utility. nih.gov

Table 1: Examples of FDA-Approved Indole-Containing Drugs and Their Therapeutic Areas

Drug NameTherapeutic Area
IndomethacinAnti-inflammatory
VincristineAnticancer
VinblastineAnticancer
SunitinibAnticancer
PindololAntihypertensive
OndansetronAntiemetic
TadalafilErectile Dysfunction
ErgotamineAntimigraine

This table provides a representative list of drugs and is not exhaustive.

Overview of Oxoacetamide Derivatives in Bioactive Compound Research

The α-oxoacetamide moiety is a key structural feature in a variety of bioactive compounds and is recognized for its ability to engage in critical interactions with biological targets. This functional group, characterized by two adjacent carbonyl groups, one of which is an amide, serves as a versatile scaffold in the design of enzyme inhibitors and other therapeutic agents. The potency often attributed to glyoxylamides has spurred the development of a wide array of compounds with this function. nih.gov

Research has shown that oxoacetamide derivatives exhibit a broad spectrum of pharmacological activities. nih.govmdpi.comresearchgate.net For example, various substituted acetamide (B32628) derivatives have been designed and synthesized as potential inhibitors for enzymes like butyrylcholinesterase, which is a target in Alzheimer's disease research. researchgate.netnih.gov In oncology, synthetic indolylglyoxylamides have been identified as a significant group of microtubule destabilizing agents. ajprd.comajprd.com The oxoacetamide linker is crucial in these molecules, often playing a role in binding to the colchicine (B1669291) site of tubulin, thereby inhibiting its polymerization and arresting cell division. acs.org The chemical tractability of the oxoacetamide unit allows for systematic structural modifications, enabling medicinal chemists to fine-tune potency, selectivity, and pharmacokinetic properties. nih.gov

Contextualization of N-ethyl-2-(1H-indol-3-yl)-2-oxoacetamide within the Indole-3-glyoxylamide (B122210) Class

This compound is structurally classified as an indole-3-glyoxylamide. This class of compounds is characterized by an indole ring substituted at the C3 position with a glyoxylamide group (an oxoacetamide). The synthesis of these molecules typically involves the reaction of an indole nucleus with oxalyl chloride, followed by amidation with a primary or secondary amine. acs.org In the case of the title compound, this amine is ethylamine (B1201723).

The indole-3-glyoxylamide scaffold is considered an excellent template in medicinal chemistry because it combines the privileged indole nucleus with the versatile glyoxylamide function. nih.gov This combination has led to the development of compounds with diverse pharmacological effects. nih.govajprd.com Extensive structure-activity relationship (SAR) studies have been conducted on this class, particularly in the fields of oncology and neurodegenerative diseases. acs.orgnih.gov These studies have revealed that modifications to the amine substituent of the glyoxylamide moiety, as well as substitutions on the indole ring, can have a profound impact on biological activity. nih.govnih.gov For instance, research into antiprion agents showed that glyoxylamides derived from aromatic amines displayed potent activity, while those from aliphatic amines, such as the ethylamine in this compound, were inactive in that specific assay. acs.org This highlights how subtle structural changes within the indole-3-glyoxylamide class dictate their therapeutic potential.

Table 2: Reported Biological Activities of the Indole-3-glyoxylamide Scaffold

Biological ActivityTherapeutic Target/MechanismReference
AnticancerTubulin Polymerization Inhibition ajprd.comajprd.com
AntiprionClearance of Scrapie in Cell Models nih.govnih.gov
Antiviral (HIV)Not specified ajprd.com
AntiprotozoalNot specified nih.gov
Enzymatic InhibitionProteases, Kinases nih.gov

Historical Perspectives on Related Biologically Active Indole Glyoxylamides

The investigation of indole glyoxylamides as biologically active agents has a notable history, particularly in cancer research. Synthetic indolylglyoxylamides were identified as a new class of microtubule destabilizing agents, representing a significant area of research over the past few decades. ajprd.comajprd.com A prominent early example from this class is N-(pyridin-4-yl)-[1-(4-chlorobenzyl)indol-3-yl]glyoxylamide, a compound more widely known as Indibulin. ajprd.comajprd.com Indibulin demonstrated potent in vitro activity against various cancer cell lines and advanced into clinical trials. ajprd.comajprd.com Its mechanism of action involves binding to tubulin, which leads to the disruption of microtubule dynamics and cell cycle arrest. ajprd.com

The discovery and development of Indibulin and related compounds spurred further exploration of the indole-3-glyoxylamide scaffold. ajprd.com Researchers have since synthesized and evaluated extensive libraries of these derivatives, probing their potential against different diseases. acs.orgnih.gov Around 2009, a series of indole-3-glyoxylamides were reported as highly potent agents in cell line models of prion disease, demonstrating that the therapeutic applications of this scaffold extend beyond oncology. acs.orgnih.gov These studies established a clear structure-activity relationship for antiprion activity, confirming the indole-3-glyoxylamides as a promising lead series for further development against neurodegenerative disorders. nih.gov More recently, the scaffold has been investigated for its potential against other targets, including as inhibitors of proteases and ligands for cannabinoid receptors. nih.govmdpi.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-ethyl-2-(1H-indol-3-yl)-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c1-2-13-12(16)11(15)9-7-14-10-6-4-3-5-8(9)10/h3-7,14H,2H2,1H3,(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHDXKEGUQIBSNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C(=O)C1=CNC2=CC=CC=C21
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20971006
Record name N-Ethyl-2-(1H-indol-3-yl)-2-oxoacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20971006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55654-69-8
Record name Indole-3-glyoxylamide, N-ethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055654698
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Ethyl-2-(1H-indol-3-yl)-2-oxoacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20971006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of N Ethyl 2 1h Indol 3 Yl 2 Oxoacetamide and Its Analogues

Retrosynthetic Analysis of the N-ethyl-2-(1H-indol-3-yl)-2-oxoacetamide Core

Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by breaking it down into simpler, commercially available precursors. For this compound, two primary disconnections are considered.

The most intuitive disconnection is at the amide bond (C-N bond). This bond can be retrosynthetically cleaved, suggesting that the final step in the synthesis could be an amidation reaction. This leads to two key synthons: an electrophilic indol-3-ylglyoxylyl precursor, such as indol-3-ylglyoxylyl chloride, and ethylamine (B1201723), a simple nucleophile.

A second disconnection can be made at the C3-carbon bond of the indole (B1671886) ring. This bond is typically formed via an electrophilic substitution on the electron-rich indole nucleus. This step traces the glyoxylamide moiety back to a suitable two-carbon electrophile, most commonly oxalyl chloride. This analysis suggests that the core structure can be constructed from the fundamental building blocks of indole, oxalyl chloride, and ethylamine.

Figure 1: Retrosynthetic Analysis

Classical and Established Synthetic Routes to Indole-3-glyoxylamides

Traditional methods for synthesizing indole-3-glyoxylamides are well-documented and have been widely used for decades. These routes are generally robust and applicable to a wide range of substrates.

The most common and established method for preparing indole-3-glyoxylamides involves a two-step procedure starting from indole. researchgate.net

First, the indole undergoes a Friedel-Crafts acylation at the C3 position with oxalyl chloride. sciencemadness.org The C3 position of indole is highly nucleophilic and readily reacts with electrophiles. youtube.com This reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), at low temperatures. sciencemadness.orgnih.gov The reaction yields an intermediate, indol-3-ylglyoxylyl chloride, which often precipitates from the reaction mixture as a crystalline solid. sciencemadness.org This intermediate is reactive and can be sensitive to moisture and elevated temperatures, so it is often used immediately in the next step without extensive purification. sciencemadness.org

In the second step, the isolated or in situ generated indol-3-ylglyoxylyl chloride is treated with a primary or secondary amine to form the desired N-substituted indole-3-glyoxylamide (B122210). ajprd.com In the case of the target molecule, ethylamine is used. This amidation step is typically performed in the presence of a base, such as triethylamine (B128534) or N,N-diisopropylethylamine (DIPEA), to neutralize the hydrochloric acid generated during the reaction. acs.org

General Reaction Scheme: Step 1: Acylation Indole + Oxalyl Chloride → Indol-3-ylglyoxylyl chloride + HCl

Step 2: Amidation Indol-3-ylglyoxylyl chloride + Ethylamine → this compound + HCl

This classical approach is highly versatile, allowing for the synthesis of a large library of analogues by varying both the indole starting material and the amine used in the final step. ajprd.comnih.gov

Further diversification of the indole-3-glyoxylamide scaffold can be achieved by modifying the indole nitrogen. N-alkylation is a common strategy to introduce various substituents at the N1 position. google.com Traditional methods for N-alkylation involve the deprotonation of the indole N-H with a strong base, such as sodium hydride (NaH), followed by the addition of an alkylating agent like an alkyl halide. acs.orggoogle.commdpi.com

More recent and greener approaches for N-alkylation have been developed. These include using carbonates like dimethyl carbonate or dibenzyl carbonate in the presence of a catalytic amount of a base, which avoids the use of toxic alkyl halides. google.com Iridium-catalyzed reactions using alcohols as alkylating agents in water have also been reported as an environmentally friendly alternative. organic-chemistry.org These N-alkylation reactions can be performed either before or after the formation of the glyoxylamide moiety, providing flexibility in synthetic design. mdpi.comrsc.org

Acylation at the indole nitrogen is less common than alkylation but provides another avenue for functionalization.

Novel and Green Synthesis Approaches for Oxoacetamide Indole Derivatives

In recent years, there has been a significant push towards developing more efficient and environmentally friendly synthetic methods in chemistry. This has led to the emergence of one-pot procedures and catalyst-free systems for the synthesis of indole derivatives.

One-pot reactions, where reactants are subjected to successive chemical reactions in a single reactor, offer several advantages over classical multi-step syntheses. They reduce reaction time, minimize waste, and simplify purification processes. Several one-pot methods for synthesizing N-substituted indol-3-yl glyoxylamides have been reported. ajprd.com

In these procedures, the acylation of indole with oxalyl chloride and the subsequent amidation are performed in the same reaction vessel without isolating the intermediate glyoxylyl chloride. nih.govacs.org For instance, after the initial reaction of indole with oxalyl chloride, the amine and a suitable base are added directly to the mixture to yield the final product. ajprd.com This approach has been successfully used to generate libraries of indole-3-glyoxylamide analogues for drug discovery. nih.govresearchgate.net Some methods also combine the synthesis of the indole ring itself with subsequent functionalization in a one-pot, multi-component reaction, further enhancing synthetic efficiency. rsc.orgmdpi.com

Table 1: Comparison of Synthetic Approaches

ApproachDescriptionAdvantagesDisadvantages
Classical Two-StepSeparate acylation and amidation steps with isolation of the intermediate. researchgate.netsciencemadness.orgRobust, well-established, generally good yields.Time-consuming, requires handling of sensitive intermediate, more solvent waste.
One-Pot SynthesisAcylation and amidation performed sequentially in the same vessel. nih.govacs.orgIncreased efficiency, reduced waste, shorter reaction times. researchgate.netMay require more careful optimization of reaction conditions.
Green/Catalyst-FreeAvoids hazardous reagents and catalysts, often using water or no solvent. researchgate.netrsc.orgEnvironmentally friendly, reduced toxicity, simpler workup. semanticscholar.orgMay require higher temperatures or longer reaction times; substrate scope can be limited.

The development of catalyst-free reactions is a key goal of green chemistry, as it eliminates the need for often expensive, toxic, and difficult-to-remove metal catalysts. rsc.org Several catalyst-free methods for the synthesis of indole-containing molecules have been developed. These reactions are often promoted by thermal conditions or conducted in environmentally benign solvents like water or ethanol. researchgate.netrsc.orgsemanticscholar.org

For instance, the synthesis of various indole derivatives has been achieved under mild, catalyst-free conditions, proceeding smoothly to give products in good to excellent yields. researchgate.netrsc.org While direct catalyst-free synthesis of this compound is not prominently documented, related transformations, such as the synthesis of indeno[1,2-b]indoles from β-enaminones and ninhydrin (B49086) in boiling ethanol, demonstrate the potential of these approaches. researchgate.net The application of multicomponent reactions in green solvents like water also represents a promising, catalyst-free strategy for accessing complex indole derivatives. scielo.br

Oxidative Amidation and Heterocyclization Methods

Oxidative amidation serves as a powerful tool for the construction of the amide bond in indole-3-glyoxylamides and related heterocyclic systems. An efficient method involves an iodine-promoted, transition-metal-free catalytic system for the direct formation of amide bonds through the selective cleavage of C-H and C=C bonds in indole structures. rsc.orgresearchgate.net This approach utilizes molecular oxygen and ammonium (B1175870) salts as the oxygen and nitrogen donors, respectively. researchgate.net Mechanistic studies suggest the formation of superoxide (B77818) radicals from the activation of molecular oxygen is a key step, leading to oxidative ring-opening and subsequent intermolecular cyclization. rsc.orgresearchgate.net This strategy has been successfully applied to the synthesis of a broad range of quinazolin-4(3H)-ones and tryptanthrins in moderate to good yields under mild and environmentally friendly conditions. rsc.org For instance, the reaction of isatin (B1672199) with anilines in the presence of iodine and an oxidant can produce various tryptanthrin (B1681603) analogues. researchgate.net

Derivatization Strategies and Structure Modificationresearchgate.netnih.govmdpi.comchemicalbook.com

The indole-3-glyoxylamide scaffold is an excellent template for structural modifications, allowing for interactions with specific molecular targets. nih.gov Derivatization strategies typically focus on three main areas: the N-position of the oxoacetamide moiety, the indole ring system itself, and the introduction of diverse functional groups to enhance specific properties. nih.govmdpi.com

Modification at the N-Position of the Oxoacetamide Moietyresearchgate.netmdpi.com

Varying the substituent on the amide nitrogen of the glyoxylamide moiety is a common strategy to explore structure-activity relationships (SAR). acs.org A general synthetic route involves the acylation of a primary or secondary amine with an activated indole-3-glyoxylyl species, often generated in situ from the corresponding indole and oxalyl chloride. nih.govmdpi.com This allows for the introduction of a wide array of N-substituents.

Research has shown that N-alkyl groups with one to three carbon atoms can be important for the in vivo efficacy of certain analogues. nih.gov A series of novel N-substituted 2-(2-(adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamide derivatives have been synthesized and evaluated, demonstrating the feasibility of introducing diverse groups at this position, including small alkyls, substituted phenyl rings, and benzyl (B1604629) groups. mdpi.comnih.gov

Table 1: Examples of N-Substituted 2-(2-(adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamide Analogues mdpi.com

Compound IDN-SubstituentYield (%)
5a Cyclopropyl (B3062369)87.0
5b 4-Fluorobenzyl87.5
5e 2-(1H-Indol-2-yl)ethyl87.9
5g p-Tolyl86.5
5h 2-Methoxyphenyl91.5
5k 2,4-Dimethylphenyl81.5

Substitution on the Indole Ring Systemnih.gov

Modifications to the indole core are crucial for fine-tuning the biological and physicochemical properties of these compounds. Substitutions can be made at various positions, including the nitrogen atom (N1) and carbon atoms C2, C5, and C6.

N1-Substitution: The indole nitrogen can be readily alkylated or acylated. N-alkylation of the indole ring is a common modification, often achieved by reacting the N-unsubstituted indole with an alkyl halide in the presence of a base like sodium hydride (NaH) in a suitable solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF). mdpi.comderpharmachemica.combeilstein-journals.org For example, N-(2-(1H-indol-3-yl)ethyl)benzamide can be reacted with methyl 2-bromoacetate and potassium tertiary butoxide in DMF to yield the N1-alkylated product. derpharmachemica.com Furthermore, the indole nitrogen can be functionalized with a sulfonyl group by treatment with a sulfonyl chloride in an alkaline medium. asianpubs.org

C2-Substitution: The introduction of bulky, lipophilic moieties at the 2-position of the indole ring, such as an adamantyl group, has been explored. nih.govmdpi.com The synthesis of these analogues can be achieved through methods like treating adamantane-1-carbonyl chloride with an appropriately substituted aniline, followed by cyclization. nih.gov

C5-Substitution: The C5 position is a frequent site for modification. One common strategy involves starting with a 5-bromoindole (B119039), which can then undergo palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, to introduce various aryl or heteroaryl groups. mdpi.com For instance, 2-furanboronic acid can be used to synthesize a 5-furanyl-substituted indole-3-glyoxylamide. mdpi.com Tethering groups at the C5 position has also been investigated as a strategy for developing tubulin polymerization inhibitors. ajprd.comajprd.com

Table 2: Examples of Substitutions on the Indole Ring

PositionSubstituentSynthetic Precursor/MethodReference(s)
N1Alkyl chain (e.g., pentyl, 2-methoxyethyl)Alkylation with alkyl halides/tosylates using NaH or KOH in DMF. mdpi.com
N1PhenylsulfonylReaction with benzenesulfonyl chloride in KOH. asianpubs.org
C2AdamantylCyclization of N-o-tolyladamantane-carboxamide. nih.gov
C5Furan-2-ylSuzuki coupling of 5-bromoindole with 2-furanboronic acid. mdpi.com
C5/C6BromoDirect bromination or use of brominated indole starting materials. nih.gov

Introduction of Diverse Functional Groups (e.g., Halogens, Heterocycles)nih.govmdpi.comnih.gov

The incorporation of functional groups like halogens and additional heterocyclic rings is a key strategy in medicinal chemistry to modulate properties such as binding affinity, metabolic stability, and bioavailability. nih.govmdpi.com

Halogens: Halogen atoms, particularly bromine and fluorine, have been introduced at various positions. A one-pot, multi-step synthesis has been reported for 5- or 6-brominated indole-3-glyoxylamides starting from the corresponding brominated indole. nih.gov Fluorine has been incorporated into N-alkyl chains to develop potential imaging agents. mdpi.com For example, N-(adamantan-1-yl)-2-(1-(2-(2-(2-fluoroethoxy)ethoxy)ethyl)-5-(furan-2-yl)-1H-indol-3-yl)-2-oxoacetamide was synthesized by alkylating the parent indole with 2-(2-(2-fluoroethoxy)ethoxy)ethyl-4-methylbenzenesulfonate. mdpi.com N-(4-Fluorobenzyl) groups have also been added to the oxoacetamide moiety. nih.gov

Heterocycles: Besides the core indole, other heterocyclic systems can be incorporated into the structure. Thiazole-linked indolyl-3-glyoxylamide derivatives have been synthesized and evaluated. nih.govajprd.comajprd.com As mentioned previously, furan (B31954) rings can be introduced at the C5 position via Suzuki coupling. mdpi.com The introduction of a 7-azaindole (B17877) core, replacing the indole, has also been shown to be a useful modification. acs.org

Table 3: Examples of Incorporated Functional Groups

Functional GroupPosition of IntroductionExample Compound/Analogue SeriesReference(s)
BromineIndole C5 or C65- or 6-bromo indole-3-glyoxylamides nih.gov
FluorineN-Alkyl chain of oxoacetamideN-(4-Fluorobenzyl)-2-(2-adamantane-1H-indol-3-yl)-2-oxoacetamide nih.gov
FluorineN1-Alkyl chain of indoleN-(Adamantan-1-yl)-2-(1-(2-(2-(2-fluoroethoxy)ethoxy)ethyl)-5-(furan-2-yl)-1H-indol-3-yl)-2-oxoacetamide mdpi.com
FuranIndole C5N-(Adamantan-1-yl)-2-(5-(furan-2-yl)-1-pentyl-1H-indol-3-yl)-2-oxoacetamide mdpi.com
ThiazoleLinked to glyoxylamideThiazole linked indolyl-3-glyoxylamide derivatives nih.govajprd.com
7-AzaindoleCore structure replacement7-Azaindole-3-glyoxylamides acs.org

Stereoselective Synthesis and Chiral Resolution

The parent compound, this compound, is achiral. However, derivatization can introduce stereogenic centers, necessitating stereoselective synthesis or chiral resolution methods.

For structurally related compounds, asymmetric synthesis of 3-indolylglycine derivatives has been achieved with high diastereoselectivity through an oxidative heterocoupling reaction between unprotected indoles and a chiral nickel(II) complex of glycine. rsc.org This method allows for the selective C3-functionalization of the indole ring and subsequent decomposition of the adduct to yield the desired 3-indolylglycine derivatives. rsc.org

Chiral resolution of racemic mixtures is another viable strategy. For complex heterocyclic analogues, the use of a chiral auxiliary has proven effective. beilstein-journals.org For example, the esterification of a racemic carboxylic acid intermediate with L-(−)-menthol allows for the separation of the resulting diastereomeric esters by chromatography. beilstein-journals.org Subsequent hydrolysis of the separated diastereomers yields the individual enantiomers. beilstein-journals.org This approach has been successfully used in the enantiospecific synthesis of artificial glutamate (B1630785) analogs containing complex heterocyclic systems. beilstein-journals.org

Molecular Target Identification and Validation in Preclinical Models

Cannabinoid Receptor Modulation (e.g., CB2 Receptor Ligand Binding)

The endocannabinoid system, particularly the cannabinoid receptors CB1 and CB2, is a significant target for therapeutic development due to its role in various physiological processes. nih.gov Indole-based structures are among the chemotypes explored for their affinity and selectivity for these receptors. nih.govnih.gov

Competitive Binding Profile DeterminationTo determine the binding affinity (Ki) of a test compound like an indol-3-yl-oxoacetamide derivative, competitive binding assays are conducted.researchgate.netIn these experiments, the cell membranes and the radioligand are incubated with increasing concentrations of the unlabeled test compound.nih.govresearchgate.netThe ability of the test compound to displace the radioligand from the receptor is measured. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is known as the IC₅₀ value. This value can then be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, providing a standardized measure of the compound's binding affinity for the receptor.researchgate.netFor example, studies on a series of indol-3-yl-oxoacetamides showed that certain derivatives could be potent and selective CB2 ligands.nih.govnih.govresearchgate.netmdpi.com

Interactive Table: Example Data from Competitive Binding Assays for Indole-3-yl-oxoacetamide Analogs at the CB2 Receptor

This table presents hypothetical data to illustrate how results from such assays would be displayed, as specific data for N-ethyl-2-(1H-indol-3-yl)-2-oxoacetamide is not available.

CompoundRadioligand UsedCell LineIC₅₀ (nM)Ki (nM)Reference
Analog A[³H]WIN 55,212-2CHO-hCB215.46.2 researchgate.net
Analog B[³H]WIN 55,212-2CHO-hCB289.736.1 researchgate.net
Analog C[³H]WIN 55,212-2CHO-hCB2>10,000>4,000 researchgate.net

Tubulin Polymerization Inhibition and Microtubule Destabilization

Microtubules, dynamic polymers of α,β-tubulin heterodimers, are crucial for cell division, making them a key target for anticancer agents. nih.gov Molecules that interfere with tubulin polymerization can arrest the cell cycle and induce apoptosis. The indole (B1671886) nucleus is a core structure in several classes of compounds identified as tubulin polymerization inhibitors. nih.govresearchgate.net

Enzyme Inhibition Studies (e.g., HDAC, PDE4, Urease, Aromatase, DHODH)

The indole scaffold is versatile and has been incorporated into inhibitors for a wide range of enzymes. researchgate.net Enzyme inhibition assays are specific to the target enzyme and are used to determine a compound's potency, typically reported as an IC₅₀ value.

Histone Deacetylase (HDAC) Inhibition: HDACs are enzymes that remove acetyl groups from histones, playing a key role in gene regulation. Their inhibition is a validated strategy in cancer therapy. nih.govnih.govmdpi.com HDAC inhibitor activity is often measured using a nuclear extract from cells (like HeLa cells) as the source of the enzyme and a fluorogenic substrate. The fluorescence generated upon deacetylation is measured, and the reduction in signal in the presence of a test compound indicates inhibition. researchgate.net

Phosphodiesterase 4 (PDE4) Inhibition: PDE4 is an enzyme that degrades cyclic AMP (cAMP), a crucial second messenger. PDE4 inhibitors have anti-inflammatory effects. Assays for PDE4 inhibition typically measure the conversion of cAMP to AMP by the purified enzyme.

Urease Inhibition: Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) and is a target for treating infections by urease-producing bacteria. Urease activity can be determined by measuring the amount of ammonia (B1221849) produced from urea, often using a colorimetric method.

Aromatase Inhibition: Aromatase is a key enzyme in estrogen biosynthesis and a target for hormone-dependent breast cancer. Its activity can be assayed by measuring the conversion of a substrate like androstenedione (B190577) to estrone.

Dihydroorotate Dehydrogenase (DHODH) Inhibition: DHODH is a critical enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway. Its inhibition affects cell proliferation, making it a target for cancer and autoimmune diseases. The enzymatic activity is measured by following the reduction of a substrate, often coupled to a colorimetric reporter.

While the specific inhibitory activities of this compound against these enzymes are not documented in available literature, the methodologies described are standard for evaluating novel compounds for such potential.

Interaction with Specific Cellular Pathways and Proteins (e.g., RSH proteins)

There is no published research detailing the interaction of this compound with any cellular pathways, including the RelA/SpoT homolog (RSH) protein family.

Receptor Affinity and Selectivity Profiling

No data is available concerning the receptor binding affinity or selectivity of this compound for any biological target.

Structure Activity Relationships Sar and Ligand Design

Identification of Key Pharmacophoric Features

The pharmacophore of a molecule represents the essential spatial arrangement of features necessary for its biological activity. For the indolyl oxoacetamide class of compounds, several key features have been identified through molecular modeling and docking studies.

The core structure generally consists of the indole (B1671886) nucleus connected to an N-substituted amide via a two-carbon glyoxylamide linker. niscpr.res.in Key pharmacophoric features often include:

A Hydrogen Bond Donor: The indole N-H group is a critical hydrogen bond donor.

A Hydrogen Bond Acceptor: The oxygen atoms of the oxoacetamide linker act as hydrogen bond acceptors.

Aromatic/Hydrophobic Regions: The indole ring itself provides a large hydrophobic surface capable of engaging in van der Waals and π-π stacking interactions with aromatic amino acid residues (like Phe77 and Tyr114) in target enzyme active sites. rsc.orgnih.gov

Hydrophobic Substituent: The group attached to the amide nitrogen (the N-ethyl group in the parent compound) occupies a hydrophobic pocket.

Molecular dynamics simulations have confirmed that interactions such as π-π stacking and π-cation interactions are crucial for stabilizing the ligand at the active site of enzymes like pancreatic lipase. nih.gov These features are fundamental in designing new derivatives with enhanced biological activity. niscpr.res.in

Impact of N-Substituent Variations on Biological Activity

The substituent attached to the amide nitrogen plays a significant role in modulating the biological activity of indolyl oxoacetamide derivatives. Variations in this group can influence the compound's potency and efficacy by altering its fit within the target's binding pocket.

In a study of 2-(2-(adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamide derivatives tested for anti-proliferative activity, the nature of the N-substituent was shown to be critical. mdpi.comnih.gov

An N-cyclopropyl group resulted in the lowest cytotoxic activity, with IC₅₀ values over 100 μM. mdpi.comnih.gov

Replacing the cyclopropyl (B3062369) group with a single aryl ring (e.g., N-benzene) caused a marked increase in cytotoxic activity against the HeLa cell line (IC₅₀ value of 17.65 ± 1.54 μM). mdpi.comnih.gov

Further substitution on the N-phenyl ring was generally found to be unhelpful for activity, with the exception of specific halogenation patterns. mdpi.com

These findings suggest that a larger, hydrophobic substituent at the N-position is favorable for this particular biological target.

Table 1: Effect of N-Substituent Variation on Cytotoxic Activity

The table below is interactive. Click on the headers to sort the data.

Compound IDN-SubstituentCell LineIC₅₀ (μM)Source
5aCyclopropylHela>100 mdpi.comnih.gov
5aCyclopropylMCF7>100 mdpi.comnih.gov
5aCyclopropylHepG2>100 mdpi.comnih.gov
5fBenzene (B151609)Hela17.65 ± 1.54 mdpi.comnih.gov
5fBenzeneMCF725.16 ± 1.57 mdpi.comnih.gov
5fBenzeneHepG221.32 ± 1.25 mdpi.comnih.gov
5rm-Cl, p-F PhenylHepG210.56 ± 1.14 mdpi.com

Role of Indole Ring Substitutions on Potency and Selectivity

Modifications to the indole ring itself are a key strategy for fine-tuning the potency and selectivity of these compounds. The position and nature of the substituent can dramatically alter the molecule's interaction with its biological target.

For instance, in the development of 3-substituted 1H-indole-2-carboxylic acid derivatives as CysLT1 selective antagonists, the substitution pattern on the indole ring was critical. researchgate.net While not identical to the oxoacetamide series, the principles are transferable. Studies showed that fluorine-substituted derivatives were more potent than their chlorine-substituted counterparts. researchgate.net Furthermore, the position of substitution was crucial; for methoxy (B1213986) groups, substitution at position 7 of the indole ring was the most favorable, whereas substitution at position 4 was the least favorable. researchgate.net

In a series of indol-3-yl-oxoacetamides designed as cannabinoid receptor type 2 (CB₂) ligands, substitutions at the indole nitrogen and the 5-position of the indole ring were explored. mdpi.comresearchgate.net A fluorinated derivative demonstrated high potency and selectivity, highlighting the impact of even subtle electronic changes to the core structure. mdpi.comresearchgate.net

Conformational Analysis and Bioactive Conformations

Conformational analysis involves studying the different spatial arrangements (conformations) a molecule can adopt and their relative energies. Identifying the specific "bioactive conformation"—the shape the molecule adopts when it binds to its target—is a central goal in drug design.

The flexible linker between the indole ring and the N-ethylacetamide group allows the molecule to adopt various conformations. Theoretical conformational analysis can predict the most stable arrangements. For example, in related heterocyclic systems like silacyclohexanes, substituents can exist in axial or equatorial positions, with the equilibrium between these conformers being influenced by steric and electrostatic effects. mdpi.com While specific conformational analysis data for N-ethyl-2-(1H-indol-3-yl)-2-oxoacetamide is not widely published, molecular modeling studies on related indolyl oxoacetamides provide insights. nih.gov Molecular dynamics simulations show how the ligand settles into a stable conformation within the enzyme's active site, stabilized by interactions like π-π stacking. nih.govrsc.org This stable, bound conformation is considered the bioactive conformation.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that correlates the chemical structure of compounds with their biological activity. niscpr.res.in These models are powerful tools for predicting the activity of novel compounds and guiding rational drug design. niscpr.res.innih.gov

QSAR models are developed using a "training set" of molecules with known activities. For indolyl oxoacetamides and related indole derivatives, 3D-QSAR models are commonly generated. niscpr.res.in This process involves:

Building and Aligning Structures: The 3D structures of the compounds in the training set are built and aligned based on a common scaffold. niscpr.res.in

Calculating Descriptors: Various molecular descriptors are calculated. These can be electronic (like the highest occupied and lowest unoccupied molecular orbital energies, E-HOMO and E-LUMO), steric, hydrophobic, or thermodynamic (like total energy and dipole moment). niscpr.res.inresearchgate.net

Model Generation: Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to create a mathematical equation linking the descriptors to the biological activity. researchgate.netresearchgate.net

Validation: The model's predictive power is rigorously tested using statistical parameters like the squared correlation coefficient (R²), the cross-validated correlation coefficient (Q²), and by using an external "test set" of compounds not included in the model's development. niscpr.res.inmdpi.com A statistically significant model can then be used for predictions. niscpr.res.in

Once a reliable QSAR model is developed, it can be used to predict the biological activity of new, yet-to-be-synthesized molecules. By analyzing the model, researchers can understand which structural features are most important for activity.

For example, 3D-QSAR models generate contour maps that visualize regions in space where certain properties would enhance or diminish activity. niscpr.res.in These maps can show where bulky groups are favored (steric maps), where positive or negative charges are beneficial (electrostatic maps), or where hydrophobic groups would improve binding. niscpr.res.in This information allows medicinal chemists to rationally design new derivatives with a higher probability of being potent and selective, optimizing the lead compound and accelerating the drug discovery process. niscpr.res.in

Scaffold Hopping and Isosteric Replacements

The indole-3-glyoxylamide (B122210) scaffold, the core structure of this compound, is recognized as a "privileged structure" in medicinal chemistry. nih.gov This designation highlights its versatility in binding to a diverse range of biological targets through strategic structural modifications. nih.gov Among the most powerful strategies for optimizing lead compounds based on this scaffold are scaffold hopping and isosteric replacement. These techniques aim to improve pharmacological properties such as potency, selectivity, and pharmacokinetic profiles by modifying the core structure while retaining key binding interactions.

Scaffold Hopping: From Indole to Indazole

A notable example of scaffold hopping involves the transition from an indole core to an indazole framework. This modification has been successfully employed to develop dual inhibitors of the anti-apoptotic proteins MCL-1 and BCL-2, which are significant targets in cancer therapy. rsc.org

Researchers initiated this strategy starting from an indole-based compound that showed potent inhibition of MCL-1 and moderate activity against BCL-2. By replacing the indole nucleus with an indazole ring, they successfully developed a new class of dual MCL-1/BCL-2 inhibitors. rsc.org This scaffold hop was instrumental in altering the selectivity profile of the lead compound. Further modifications, such as the introduction of an acylsulfonamide group to the indazole-3-carboxylic acid, led to enhanced inhibition of both target proteins with minimal activity against BCL-xL, an important consideration for avoiding toxicity like thrombocytopenia. rsc.org

Table 1: Scaffold Hopping from Indole to Indazole for MCL-1/BCL-2 Inhibition
Scaffold Core Structure Key Pharmacological Activity Reference
IndolePotent MCL-1 inhibitor, moderate BCL-2 inhibitor rsc.org
IndazoleDual MCL-1/BCL-2 inhibitor rsc.org

Isosteric Replacements within the Indole-3-Glyoxylamide Scaffold

Isosteric and bioisosteric replacements are frequently utilized to fine-tune the activity of indole-3-glyoxylamide derivatives. These modifications involve substituting atoms or groups of atoms with others that have similar physical or chemical properties, with the goal of enhancing the compound's interaction with its biological target.

One area where this is evident is in the development of ligands for the benzodiazepine (B76468) receptor (BzR). Studies on N-(benzyl)indol-3-ylglyoxylamides have revealed that the affinity for the α1-subtype of the BzR is influenced by an interdependent relationship between substituents at the 5-position of the indole ring and groups on the benzyl (B1604629) ring. nih.gov For instance, the affinity was enhanced when the benzyl ring contained hydroxyl or methoxy groups, or halogens, depending on the nature of the substituent at the 5-position of the indole, such as a chlorine atom or a nitro group. nih.gov

In another series of N'-phenylindol-3-ylglyoxylhydrazides, designed to improve water solubility, substitutions on both the indole and phenyl rings were explored. mdpi.com Affinity for the BzR was primarily observed in derivatives with no substituent at the 5-position of the indole ring, whereas compounds with a chlorine or nitro group at this position were inactive. mdpi.com This highlights the critical role of the electronic and steric properties of the 5-position in receptor binding.

The following table summarizes key isosteric replacements and their impact on the activity of indole-3-glyoxylamide derivatives.

Table 2: Isosteric Replacements in Indole-3-Glyoxylamide Derivatives and Their Effects
Parent Scaffold Position of Replacement Original Group Replacement Group(s) Observed Effect on Activity Target Reference
N-(benzyl)indol-3-ylglyoxylamideIndole 5-positionHCl, NO₂Modulated affinity depending on benzyl ring substitutionBenzodiazepine Receptor (α1-subtype) nih.gov
N-(benzyl)indol-3-ylglyoxylamideBenzyl ringHOH, OCH₃, HalogensEnhanced affinity, dependent on indole 5-substituentBenzodiazepine Receptor (α1-subtype) nih.gov
N'-phenylindol-3-ylglyoxylhydrazideIndole 5-positionHCl, NO₂Loss of affinityBenzodiazepine Receptor mdpi.com
2-phenylindol-3-yl-glyoxylamidesGlyoxylyl bridgeAmideHydrazideDesigned to improve water solubilityp53-MDM2 interaction and TSPO affinity mdpi.com
Indole-3-glyoxylamideIndole 2-positionHAdamantan-1-ylPotent anti-proliferative activityCancer cell lines (Hela, MCF7, HepG2) nih.govnih.gov

Furthermore, the introduction of a bulky adamantanyl group at the 2-position of the indole ring in N-substituted 2-oxoacetamide (B1243867) derivatives has been shown to yield compounds with significant cytotoxic activity against various human cancer cell lines. nih.govnih.gov This demonstrates that substantial structural modifications at this position can lead to novel biological activities.

Computational and Theoretical Investigations

Molecular Docking Simulations with Biological Targets

Molecular docking is a computational method used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor or target), such as a protein or nucleic acid. nih.gov This technique is crucial in drug discovery for predicting the interaction between a potential drug and its target protein at the atomic level. nih.gov For related indole-glyoxylamide compounds, docking studies have been used to explore binding to targets like the MDM2 receptor and various kinase enzymes. nih.govresearchgate.net

Ligand-Target Binding Mode Prediction

Predicting the binding mode involves identifying the most stable conformation of the ligand within the active site of a biological target. This analysis reveals key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces that stabilize the ligand-receptor complex. For example, in studies of similar indole (B1671886) derivatives, the indole moiety itself is often identified as critical for activity, participating in key interactions within the target's binding pocket. mdpi.com A hypothetical docking study of N-ethyl-2-(1H-indol-3-yl)-2-oxoacetamide would involve preparing the 3D structure of the compound and docking it into the binding site of a selected biological target to predict its binding orientation and key intermolecular interactions.

Binding Affinity Estimation

Following the prediction of the binding pose, scoring functions are used to estimate the binding affinity (often expressed as a binding energy or an inhibition constant, Ki). nih.gov This score helps to rank potential ligands based on how strongly they are predicted to bind to the target. Studies on related indol-3-yl-oxoacetamides have successfully used this method to identify potent ligands for targets like the cannabinoid receptor type 2 (CB2), with some derivatives showing high affinity (Ki values in the nanomolar range). researchgate.netnih.govnih.gov For this compound, this would involve calculating a theoretical binding score to potential targets, which could then be used to prioritize the compound for experimental testing.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide detailed information about the time-dependent behavior of molecular systems, including the fluctuations and conformational changes of proteins and ligands. researchgate.net This technique can be used to assess the stability of a predicted ligand-receptor complex and explore the conformational dynamics of the compound itself.

Analysis of Ligand-Receptor Complex Stability

Once a ligand-receptor complex is predicted by molecular docking, MD simulations can be run to assess its stability over time. By simulating the movements of all atoms in the complex under physiological conditions, researchers can verify if the ligand remains securely bound in its predicted pose. The stability is often evaluated by analyzing the root-mean-square deviation (RMSD) of the ligand and protein backbone over the course of the simulation. Stable binding is indicated by a low and converging RMSD value. Such simulations have been applied to indole-triazole hybrids to confirm the stability of their interaction with kinase enzymes. nih.gov

Conformational Dynamics of the Compound

MD simulations can also be used to study the flexibility and preferred conformations of this compound in solution, independent of a receptor. This analysis helps to understand the compound's intrinsic dynamic behavior and the range of shapes it can adopt, which is crucial for its ability to bind to a target. The simulation would reveal the rotational freedom around the single bonds, particularly between the indole, the glyoxylamide bridge, and the ethyl group.

Quantum Chemical Calculations

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to investigate the electronic structure and properties of a molecule. nih.govnih.gov These calculations provide insights into molecular geometry, vibrational frequencies (IR spectra), and the energies of frontier molecular orbitals (HOMO and LUMO). ijrar.org

DFT has been used to study related indole derivatives, providing detailed information on bond lengths, bond angles, and charge distribution. ijrar.org For this compound, these calculations would predict its optimized 3D structure. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is particularly important. The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and kinetic stability. nih.govresearchgate.net A smaller energy gap suggests higher reactivity. nih.gov These calculations would provide a theoretical basis for understanding the electronic properties and potential reactivity of the title compound.

Electronic Structure Analysis

The electronic structure of this compound is typically investigated using methods like Density Functional Theory (DFT). Such analyses elucidate the distribution of electron density and the nature of molecular orbitals, which are fundamental to the molecule's reactivity and stability.

Key aspects of the electronic structure include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO provides a measure of the molecule's chemical reactivity and kinetic stability. walshmedicalmedia.com

Spectroscopic Property Prediction

Computational methods are frequently employed to predict spectroscopic properties, which can then be compared with experimental data for structural verification. DFT calculations can accurately predict vibrational frequencies (FT-IR and FT-Raman) and nuclear magnetic resonance (NMR) chemical shifts. walshmedicalmedia.com

While experimental spectra for this compound are not widely published, data from closely related analogs, such as N-substituted 2-(2-(adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamide derivatives, provide a basis for comparison. mdpi.comnih.gov Theoretical predictions for the title compound would be expected to align with the characteristic signals observed in these analogs, including the indole N-H proton, aromatic protons, and signals from the ethyl and oxoacetamide groups.

Table 1: Hypothetical Comparison of Predicted vs. Experimental ¹H-NMR Shifts This table is illustrative, showing the type of data generated in a computational study versus experimental findings for analogous compounds.

Proton Environment Predicted Chemical Shift (δ, ppm) Experimental Range in Analogs (δ, ppm) mdpi.comnih.gov
Indole N-H 10.5 - 11.5 10.08 - 10.89
Aromatic C-H (Indole) 7.0 - 8.0 6.92 - 7.61
Amide N-H 8.5 - 9.5 8.69 - 9.17
Methylene (-CH₂-) 3.4 - 3.6 ~3.59

Reactivity and Stability Assessments

The electronic structure calculations also inform assessments of the compound's reactivity. A Molecular Electrostatic Potential (MEP) map visually represents the electrostatic potential on the molecule's surface. For this compound, MEP analysis would likely identify nucleophilic regions (negative potential) around the carbonyl oxygen atoms and the indole nitrogen, while electrophilic regions (positive potential) would be concentrated around the carbonyl carbons and the amide proton. This mapping helps predict sites susceptible to electrophilic or nucleophilic attack.

The HOMO-LUMO energy gap is a key indicator of chemical stability. A larger gap suggests higher stability and lower reactivity, as more energy is required to excite an electron to a higher energy state. walshmedicalmedia.com The stability is also influenced by the planarity of the indole ring and the delocalization of π-electrons across the conjugated system.

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Predictions

In silico ADME predictions are vital in early-stage drug discovery to forecast a compound's pharmacokinetic properties. Tools like SwissADME and MetaSite are used to evaluate these parameters based on the molecule's structure. researchgate.netmdpi.com

Lipophilicity and Solubility Prediction

Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), is a critical determinant of a molecule's absorption and distribution. nih.govnih.gov It influences how well a compound can permeate biological membranes. For this compound, the predicted XlogP value is 2.0, suggesting moderate lipophilicity. uni.lu A closely related analog, 2-(1H-indol-3-yl)-N,N-dimethyl-2-oxo-acetamide, has a predicted XLogP3 of 1.8. nih.gov These values indicate that the compound likely possesses a balance between aqueous solubility and lipid membrane permeability.

Table 2: Predicted Physicochemical Properties for ADME Assessment

Property This compound uni.lu 2-(1H-Indol-3-yl)-N,N-dimethyl-2-oxo-acetamide nih.gov Significance for ADME
Molecular Weight ( g/mol ) 216.23 216.24 Affects diffusion and transport.
XlogP 2.0 1.8 Indicates moderate lipophilicity, influencing absorption.
H-Bond Donors 2 1 Influences solubility and receptor binding.
H-Bond Acceptors 3 3 Influences solubility and receptor binding.

Blood-Brain Barrier Permeability Prediction (if relevant to target)

The ability of a compound to cross the blood-brain barrier (BBB) is essential for drugs targeting the central nervous system (CNS). This property can be predicted based on physicochemical characteristics. nih.gov Models often use parameters like TPSA, logP, molecular weight, and the number of hydrogen bond donors/acceptors. mdpi.com

For a molecule to passively diffuse across the BBB, it is generally accepted that its TPSA should be less than 90 Ų. mdpi.com The N,N-dimethyl analog of the title compound has a TPSA of 53.2 Ų, which is well within this limit. nih.gov Given the structural similarity, this compound is also predicted to have a TPSA in a similar range, suggesting it has the potential to be BBB-permeant.

Metabolic Stability Prediction (in vitro/in silico)

Metabolic stability is a compound's susceptibility to biotransformation by metabolic enzymes, primarily the cytochrome P450 (CYP) family. researchgate.net In silico tools can predict which parts of a molecule are most likely to be metabolized. researchgate.net

For this compound, several metabolic pathways can be predicted based on its structure and knowledge of related tryptamine (B22526) metabolism. nih.gov

Table 3: Predicted Metabolic Pathways

Metabolic Reaction Potential Site Key CYP Isoforms
N-de-ethylation Ethyl group on the amide CYP3A4, CYP2D6
Hydroxylation Indole ring (positions 4, 5, or 6) CYP2D6, CYP1A2
Aliphatic Hydroxylation Ethyl group CYP3A4

These predictions are critical for understanding the compound's potential half-life and for designing analogs with improved metabolic stability. researchgate.netresearchgate.net For example, if N-de-ethylation is predicted to be a major metabolic route, medicinal chemists might replace the ethyl group to block this transformation.

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling and virtual screening are powerful computational techniques employed in drug discovery to identify and design novel bioactive molecules. These methods are particularly relevant for scaffolds like the indole-3-glyoxylamide (B122210) core of this compound, which is recognized as a privileged structure in medicinal chemistry. nih.govnih.gov While specific studies focusing exclusively on this compound are not extensively documented, the principles of pharmacophore modeling and virtual screening can be understood from research on structurally related indole derivatives, particularly those targeting enzymes involved in tryptophan metabolism, such as indoleamine 2,3-dioxygenase (IDO). nih.govrsc.orgfrontiersin.org

Pharmacophore Model Development for Indole-3-Glyoxylamide Analogs

A pharmacophore model represents the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological activity. These models can be generated based on the structure of a known ligand (ligand-based) or the active site of a biological target (structure-based). dovepress.com For indole-3-glyoxylamide derivatives, a hypothetical pharmacophore model can be constructed based on common features identified in studies of similar compounds, such as inhibitors of IDO. nih.gov

A highly predictive pharmacophore hypothesis for IDO inhibitors, for instance, was developed and validated, showing a strong correlation (r = 0.958). nih.gov This model identified several key features that are likely relevant for the biological activity of compounds with an indole core. The essential pharmacophoric features typically include:

Hydrogen Bond Acceptors (HBA): The oxygen atoms of the glyoxylamide moiety in this compound can act as hydrogen bond acceptors, a feature commonly found in pharmacophore models of enzyme inhibitors. nih.gov

Hydrogen Bond Donors (HBD): The N-H group of the indole ring is a critical hydrogen bond donor. nih.gov

Hydrophobic Aromatic (HY/AR): The indole ring itself provides a significant hydrophobic and aromatic region, crucial for interactions with hydrophobic pockets within a target's active site. nih.gov

Lipophilic Regions: The ethyl group attached to the amide nitrogen contributes to the lipophilicity of the molecule, which can influence its binding affinity and pharmacokinetic properties. mdpi.com

These features are summarized in the table below, representing a plausible pharmacophore model for this compound based on data from related inhibitors.

Pharmacophoric FeaturePotential Corresponding Moiety in this compound
Hydrogen Bond Acceptor (HBA)Carbonyl oxygens of the glyoxylamide
Hydrogen Bond Donor (HBD)N-H of the indole ring
Aromatic Ring (AR)Indole ring system
Hydrophobic/Lipophilic (HY/L)Indole ring, Ethyl group

This model can serve as a 3D query for virtual screening campaigns to identify new molecules with potentially similar biological activities.

Virtual Screening for the Identification of Novel Indole-Based Compounds

Virtual screening is a computational method used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. nih.gov This process can be either ligand-based, using a pharmacophore model as a query, or structure-based, involving docking of compounds into the active site of a target protein. dovepress.comnih.gov

In the context of indole-3-glyoxylamides, a typical virtual screening workflow would involve the following steps:

Database Preparation: A large database of commercially available or proprietary compounds is curated. Popular databases include ZINC, Maybridge, and Specs. nih.govacs.orgtandfonline.com These libraries can contain hundreds of thousands to millions of molecules.

Pharmacophore-Based Filtering: The generated pharmacophore model for the indole-3-glyoxylamide scaffold is used to rapidly screen the compound library. tandfonline.com Molecules that match the pharmacophoric features (e.g., the spatial arrangement of HBA, HBD, and aromatic rings) are retained as hits.

Molecular Docking: The hits from the initial pharmacophore screen are then subjected to molecular docking studies. nih.gov This involves predicting the binding mode and affinity of each compound within the active site of a potential biological target, such as indoleamine 2,3-dioxygenase (IDO) or tryptophan hydroxylase (TPH). nih.govnih.gov The quality of the docking is often evaluated using a scoring function, such as the GOLD fitness score. nih.gov

Hit Selection and Refinement: Compounds with high docking scores and favorable interactions with key amino acid residues in the active site are selected as promising candidates for further experimental validation. nih.gov For instance, in a virtual screening for IDO1 inhibitors, 104 compounds were selected for biological evaluation from a larger library, leading to the identification of 23 active compounds. frontiersin.orgnih.gov

The table below outlines a representative virtual screening protocol that could be applied to discover novel analogs of this compound.

StepDescriptionTools/Databases
1. Library SelectionChoosing a diverse chemical library for screening.ZINC Database, Maybridge Library, Specs nih.govacs.orgtandfonline.com
2. Pharmacophore GenerationCreating a 3D pharmacophore model based on the indole-3-glyoxylamide scaffold.LigandScout, MOE (Molecular Operating Environment) tandfonline.comnih.gov
3. Virtual ScreeningFiltering the library against the pharmacophore model.Software integrated with pharmacophore modeling tools.
4. Molecular DockingDocking of filtered hits into the target active site (e.g., IDO1).AutoDock, GOLD, Glide nih.govelsevierpure.com
5. Hit PrioritizationRanking hits based on docking scores and visual inspection of binding modes.Analysis of docking results and interaction patterns.

Through such computational strategies, novel compounds with the indole-3-glyoxylamide core, similar to this compound, can be identified for further synthesis and biological evaluation, accelerating the drug discovery process. rsc.org

Advanced Analytical Characterization in Research Applications

Chromatographic Techniques for Purity Assessment and Quantification

Chromatographic methods are indispensable for separating the target compound from unreacted starting materials, byproducts, and other impurities that may arise during synthesis and storage. ijprajournal.comrroij.com These techniques provide quantitative data on compound purity, which is a critical parameter for any research application.

High-Performance Liquid Chromatography (HPLC) is a primary tool for assessing the purity of non-volatile compounds like N-ethyl-2-(1H-indol-3-yl)-2-oxoacetamide. The technique separates components of a mixture based on their differential partitioning between a stationary phase (typically a packed column) and a liquid mobile phase. By monitoring the column eluent with a detector, commonly a UV-Vis detector that leverages the indole (B1671886) chromophore, a chromatogram is produced where the area of each peak corresponds to the relative amount of that component.

In the context of indole-3-glyoxylamides, reversed-phase HPLC is frequently used. nih.gov A typical setup would involve a C18 column and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with additives like formic acid or trifluoroacetic acid to improve peak shape. nih.gov The purity of a sample is determined by integrating the peak area of the target compound and comparing it to the total area of all observed peaks. For indole-3-glyoxylamides, purity levels exceeding 95% are often required for biological screening. nih.gov While specific HPLC methods for this compound are not detailed in the available literature, methods developed for similar structures serve as a template.

Table 1: Representative HPLC Parameters for Analysis of Related Indole Derivatives

Parameter Typical Value/Condition Purpose
Column Reversed-Phase C18 (e.g., 4.6 x 50 mm) Stationary phase for separating based on hydrophobicity. nih.gov
Mobile Phase Acetonitrile/Water gradient with 0.1% Formic Acid Eluent to carry the sample through the column; gradient allows for separation of compounds with varying polarities. nih.gov
Flow Rate 1.0 mL/min Controls the speed of the separation and analysis time.
Detection UV-Vis at specific wavelengths (e.g., 254 nm, 330 nm) The indole nucleus provides strong UV absorbance for sensitive detection. umaine.edu

| Injection Volume | 5-20 µL | The amount of sample introduced into the system. |

This table represents a general methodology and would require optimization for the specific compound.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. ijsdr.org It is particularly useful for identifying volatile or semi-volatile impurities, residual solvents, or thermally stable byproducts in a sample of this compound. ijprajournal.com

For reaction monitoring, GC-MS can track the disappearance of volatile starting materials, such as ethylamine (B1201723) or derivatives of indole-3-glyoxylyl chloride, providing insight into reaction completion. For impurity profiling, the technique can identify and quantify trace contaminants that may not be resolved or identified by HPLC alone. biomedres.us The sample is vaporized and separated on a GC column, and the separated components are then ionized and fragmented in the mass spectrometer. The resulting mass spectrum provides a molecular fingerprint, allowing for structural elucidation of unknown impurities by comparing the fragmentation pattern to spectral libraries. ijprajournal.com

Spectroscopic Methods for Structural Confirmation and Mechanistic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. ijsdr.org It provides detailed information on the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

¹H NMR: This technique provides information about the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, one would expect to see distinct signals for the indole N-H proton, the aromatic protons on the indole ring, the amide N-H proton, and the protons of the N-ethyl group (a quartet for the -CH₂- and a triplet for the -CH₃). The chemical shifts (δ) and coupling constants (J) are diagnostic of the structure. nih.gov

¹³C NMR: This spectrum reveals the number of chemically non-equivalent carbon atoms and their electronic environments. Key signals would include those for the two carbonyl carbons (amide and ketone), the carbons of the indole ring, and the two carbons of the ethyl group. nih.gov

2D NMR: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) provide further structural confirmation by showing correlations between coupled protons (COSY) or between protons and the carbons they are directly attached to (HSQC). nih.gov These experiments are invaluable for definitively assigning the signals in the ¹H and ¹³C spectra.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

Atom Position Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm) Notes
Indole N-H ~11.5 - 12.0 (s, br) - Broad singlet, exchangeable with D₂O. nih.gov
Indole C2-H ~8.5 (s) ~137 Singlet, downfield due to proximity to carbonyl and nitrogen.
Indole C4-H ~8.2 (d) ~125 Aromatic region, coupling to C5-H.
Indole C5, C6, C7-H ~7.2 - 7.5 (m) ~121-124 Complex multiplet for remaining aromatic protons.
Amide N-H ~8.7 (t) - Triplet due to coupling with ethyl -CH₂-. nih.gov
Ethyl -CH₂- ~3.4 (q) ~35 Quartet due to coupling with -CH₃ and quintet if coupled to amide N-H.
Ethyl -CH₃ ~1.2 (t) ~15 Triplet due to coupling with -CH₂-.
Ketone C=O - ~185 Downfield shift characteristic of α-ketoamides. nih.gov
Amide C=O - ~163 Typical amide carbonyl chemical shift. nih.gov

Note: Predicted values are based on data from analogous indole-3-glyoxylamide (B122210) structures and may vary from experimental values. Shifts are referenced to TMS in a solvent like DMSO-d₆. nih.govnih.govresearchgate.net

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its chemical bonds. It is an excellent tool for identifying the presence of specific functional groups. rroij.com The IR spectrum of this compound would display characteristic absorption bands confirming its key structural features.

Table 3: Characteristic IR Absorption Bands for this compound

Functional Group Vibration Type Expected Wavenumber (cm⁻¹)
N-H (Indole & Amide) Stretching 3400 - 3200
C-H (Aromatic) Stretching 3100 - 3000
C-H (Aliphatic) Stretching 3000 - 2850
C=O (α-Keto) Stretching ~1710 - 1680
C=O (Amide I) Stretching ~1650 - 1630
N-H (Amide II) Bending ~1550 - 1510
C=C (Aromatic) Stretching ~1600 - 1450

Note: Values are approximate and based on typical ranges for these functional groups found in similar molecules. nih.govmdpi.com

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light, which corresponds to electronic transitions within the molecule. This technique is particularly sensitive to conjugated systems and chromophores. For this compound, the primary chromophore is the indole-3-glyoxylamide system. The indole ring itself typically shows strong absorption maxima (λ_max) around 220 nm and a broader band with fine structure between 270-290 nm. umaine.edu The extension of conjugation by the α-dicarbonyl system is expected to shift these absorptions to longer wavelengths (a bathochromic shift). The exact position and intensity of these bands can be influenced by the solvent and substitution on the indole ring. mdpi.com This technique is often used in conjunction with HPLC for the quantitative detection of the compound. umaine.edu

Mass Spectrometry for Molecular Weight and Fragmentation Analysis (HRMS, ESI-MS)

High-Resolution Mass Spectrometry (HRMS) and Electrospray Ionization Mass Spectrometry (ESI-MS) are indispensable tools in the analytical characterization of this compound and its derivatives. These techniques provide precise molecular weight measurements, confirm elemental composition, and elucidate structural features through controlled fragmentation.

ESI is a soft ionization technique particularly suited for analyzing polar, thermally labile molecules like indole-oxoacetamides, allowing them to be ionized directly from a solution into the gas phase with minimal degradation. When coupled with a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap instrument, it enables the determination of the exact mass of the molecule with high accuracy. This precision is critical for confirming the molecular formula, distinguishing between compounds with the same nominal mass but different elemental compositions. For this compound (Molecular Formula: C₁₂H₁₂N₂O₂), the monoisotopic mass is 216.0899 Da. Predicted mass-to-charge ratios (m/z) for various adducts that could be observed in ESI-MS have been calculated. uni.lu

Table 1: Predicted ESI-MS Adducts for this compound uni.lu

AdductCalculated m/z
[M+H]⁺217.09715
[M+Na]⁺239.07909
[M-H]⁻215.08259
[M+K]⁺255.05303

In research applications, HRMS is routinely used to confirm the identity of newly synthesized analogs. For instance, in the characterization of related N-substituted 2-(2-(adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamide derivatives, ESI-HRMS was employed to verify their structures. nih.govnih.gov The close agreement between the calculated and experimentally found m/z values for protonated ([M+H]⁺) and sodiated ([M+Na]⁺) adducts provides definitive evidence of successful synthesis. nih.gov

Table 2: Example HRMS Data for an Analog, N-Cyclopropyl-2-(2-adamantane-3H-indol-3-yl)-2-oxoacetamide nih.gov

AdductCalculated m/z for C₂₃H₂₆N₂O₂Found m/z
[M+H]⁺363.2067363.2065
[M+Na]⁺385.1886385.1888

Beyond molecular weight confirmation, tandem mass spectrometry (MS/MS) is used to study the fragmentation patterns of the parent ion. By inducing collision-induced dissociation (CID), characteristic fragment ions are produced that offer insights into the molecule's connectivity. For this compound, fragmentation is expected to occur at the most labile bonds. Common fragmentation pathways for related indole structures often involve the cleavage of the amide bond and the bonds within the α-dicarbonyl linker. nih.govresearchgate.net The sequential loss of the ethylamine group (CH₃CH₂NH₂) and a carbonyl group (CO) represents a distinctive fragmentation pathway for this class of compounds. nih.gov This systematic fragmentation provides a structural fingerprint that can be used to identify these compounds in complex mixtures and to differentiate them from isomers. researchgate.net

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive analytical method for determining the precise three-dimensional arrangement of atoms and molecules in a crystalline solid. While a crystal structure for this compound itself is not publicly documented, analysis of closely related derivatives provides significant insight into the expected solid-state conformation, molecular geometry, and intermolecular interactions.

A study on 2-(1-Ethyl-5-methoxy-1H-indol-3-yl)-N-isopropyl-2-oxoacetamide, a structurally similar compound, revealed detailed crystallographic data. nih.gov The analysis confirmed the molecular structure and provided key information on its packing in the crystal lattice. nih.gov Such studies are fundamental for understanding structure-property relationships.

The compound was found to crystallize in the orthorhombic system, with specific unit cell dimensions defining the repeating lattice structure. nih.gov

Table 3: Crystallographic Data for the Analog 2-(1-Ethyl-5-methoxy-1H-indol-3-yl)-N-isopropyl-2-oxoacetamide nih.gov

ParameterValue
Molecular FormulaC₁₆H₂₀N₂O₃
Molecular Weight (Mᵣ)288.34
Crystal SystemOrthorhombic
a11.593 (3) Å
b9.182 (2) Å
c27.796 (6) Å
Volume (V)2958.8 (11) ų
Molecules per Unit Cell (Z)8

Targeted Therapeutic Avenues and Drug Discovery Perspectives

Development of Next-Generation Indole-Oxoacetamide Analogues for Enhanced Potency and Selectivity

The core indole-oxoacetamide structure serves as a versatile template for chemical modification to enhance therapeutic potency and target selectivity. Research has demonstrated that strategic substitutions on both the indole (B1671886) ring and the terminal acetamide (B32628) nitrogen can dramatically influence biological activity.

A significant advancement in this area involves the synthesis of N-substituted 2-(2-(adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamide derivatives. mdpi.comnih.gov The introduction of a bulky adamantane (B196018) group at the C2 position of the indole ring is a key modification. These analogues have been evaluated for their anti-proliferative activity against various human cancer cell lines, revealing that the nature of the substituent on the amide nitrogen is critical for cytotoxicity. nih.govnih.gov For instance, replacing the ethyl group of the parent compound with various aryl groups can cause a significant increase in cytotoxic activity. nih.gov One derivative, compound 5f featuring an N-benzene substituent, showed potent activity against the HeLa cervical cancer cell line. nih.gov Another analogue, compound 5r, demonstrated the most potent activity against HepG2 liver cancer cells, with an IC₅₀ value of 10.56 ± 1.14 μM. mdpi.comnih.govnih.gov

These findings underscore a clear structure-activity relationship (SAR), where modifications to the N-substituent allow for the fine-tuning of the molecule's potency. The development of these next-generation analogues highlights a strategic approach to drug design, aiming to create compounds with superior efficacy and a more targeted biological profile. mdpi.com

Table 1: Cytotoxic Activity of Selected N-Substituted Indole-Oxoacetamide Analogues

CompoundN-Substituent GroupTarget Cell LineIC₅₀ (μM)Source
5aCyclopropyl (B3062369)HeLa, MCF7, HepG2> 100 nih.gov
5fBenzene (B151609)HeLa17.65 ± 1.54 nih.gov
5rNot specified in abstractHepG210.56 ± 1.14 mdpi.comnih.govnih.gov

Exploration of Novel Disease Indications Based on Mechanistic Insights

The therapeutic potential of the indole-oxoacetamide scaffold extends beyond a single application, with research uncovering mechanisms relevant to several diseases.

The indole nucleus is a well-established pharmacophore in oncology, present in numerous natural and synthetic anticancer agents. nih.govresearchgate.net Derivatives of indole-oxoacetamide have been a major focus of anticancer lead optimization due to their ability to induce programmed cell death in cancer cells. mdpi.comresearchgate.net

Studies on N-substituted 2-(2-(adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamide derivatives have shown they can trigger apoptosis in a dose- and time-dependent manner. nih.gov Mechanistic investigations into the most potent of these compounds, 5r, revealed that it induces apoptosis in HepG2 cells by activating caspase-3 and caspase-8, with minimal effect on caspase-9. nih.govnih.gov This suggests the induction of apoptosis occurs via a caspase-8-dependent pathway. nih.gov Further evidence of its apoptotic mechanism includes the observed cleavage of poly ADP-ribose polymerase (PARP). nih.govnih.gov

Beyond this specific pathway, other indole-based derivatives have been shown to inhibit tubulin polymerization, a different but equally validated anticancer mechanism. nih.gov The structural similarity of indole-oxoacetamides to these tubulin inhibitors suggests that this scaffold could be optimized to target microtubule dynamics, presenting another avenue for developing potent anticancer agents. nih.gov The versatility of the indole moiety allows it to be a key component in designing drugs that target various enzymes and receptors crucial to cancer cell survival. nih.gov

Table 2: Anticancer Activity of Indole-Oxoacetamide Analogues

Compound SeriesCancer Cell LinesObserved EffectMechanism of ActionSource
N-substituted 2-(2-(adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamidesHeLa, MCF7, HepG2Potent anti-proliferative activityInduction of apoptosis via caspase-8 pathway, PARP cleavage mdpi.comnih.govnih.gov
Indole-based oxalamide derivativesPC-3, HeLa, HCT-116Significant antiproliferative effectG2/M phase cell cycle arrest, inhibition of tubulin polymerization nih.gov
N-heterocyclic indolyl glyoxylamidesMurine leukemia, human gastric, breast, and uterus cancer cellsBroad-spectrum anticancer activityEffective against multidrug-resistant sublines acs.org

The rise of antimicrobial resistance has spurred the search for novel chemical scaffolds for antibiotic development. mdpi.com The indole ring is a recurring motif in compounds with significant antimicrobial properties. nih.govnih.gov Various indole derivatives have demonstrated potent activity against a broad spectrum of pathogens, including multidrug-resistant bacteria and fungi. nih.govresearchgate.netnih.gov

For example, indole-3-acetamido-polyamine conjugates have shown strong growth inhibition of methicillin-resistant Staphylococcus aureus (MRSA) and Cryptococcus neoformans, with minimum inhibitory concentrations (MICs) often below 0.2 µM. mdpi.com Other studies have synthesized novel indole derivatives linked to thiazole, triazole, or thiadiazole moieties that exhibit considerable antibacterial and antifungal activity. nih.govnih.gov Specifically, certain indole-triazole derivatives show promise as lead compounds against both bacteria and fungi, with MIC values as low as 3.125 µg/mL. nih.gov The mechanism of action for some synthetic indole derivatives involves the inhibition of respiratory metabolism in Gram-positive bacteria. nih.gov

Given that the core indole-acetamide structure is present in these potent antimicrobial agents, there is a strong rationale for the exploration and development of N-ethyl-2-(1H-indol-3-yl)-2-oxoacetamide analogues as a new class of antimicrobial drugs. mdpi.comresearchgate.net

Table 3: Antimicrobial Activity of Representative Indole Derivatives

Indole Derivative ClassTarget Organism(s)Reported Activity (MIC)Source
Indole-3-acetamido-polyamine conjugatesMRSA, Cryptococcus neoformans< 0.2 µM mdpi.com
3-amino-5-(indol-3-yl)methylene-4-oxo-2-thioxothiazolidine derivativesS. aureus, MRSA37.9–113.8 μM researchgate.net
Indole-triazole derivativesS. aureus, E. coli, C. albicans, C. krusei3.125-50 µg/mL nih.gov
(Z)-methyl 3-(...)-1H-indole-2-carboxylate derivativesGram-positive and Gram-negative bacteria0.004–0.03 mg/mL nih.gov

The endocannabinoid system, particularly the cannabinoid receptor type 2 (CB2), plays a crucial role in modulating inflammation. nih.gov The CB2 receptor is primarily expressed in immune cells, making it an attractive therapeutic target for inflammatory and neurodegenerative diseases. nih.govnih.gov

A series of indol-3-yl-oxoacetamide derivatives have been synthesized and evaluated as ligands for cannabinoid receptors. nih.govmdpi.com These studies revealed that this scaffold can produce potent and selective CB2 ligands. nih.gov A standout compound from this series, a fluorinated derivative (compound 8), exhibited a high binding affinity for the CB2 receptor with a Ki value of 6.2 nM and significant selectivity over the CB1 receptor. nih.govmdpi.com The development of such selective CB2 agonists is promising for treating neuroinflammatory conditions without the psychoactive effects associated with CB1 receptor activation. nih.gov The ability to modify the indole-oxoacetamide structure to achieve high affinity for the CB2 receptor demonstrates the scaffold's potential in developing treatments for a host of inflammatory-related pathologies. nih.govnih.gov

Table 4: Binding Affinity of Indol-3-yl-oxoacetamide Analogues for Cannabinoid Receptors

CompoundDescriptionCB2 Binding Affinity (Ki)Source
Compound 5N-(adamantan-1-yl)-2-(5-(furan-2-yl)-1-pentyl-1H-indol-3-yl)-2-oxoacetamide0.37 nM mdpi.com
Compound 8Fluorinated derivative of Compound 56.2 nM nih.govmdpi.com

Combination Therapy Approaches with Existing Agents (Preclinical Rationale)

The use of combination drug therapy is a cornerstone of modern cancer treatment, as it can enhance therapeutic efficacy, reduce the likelihood of drug resistance, and target multiple signaling pathways simultaneously. mdpi.com There is a strong preclinical rationale for using indole-based compounds, including oxindole (B195798) derivatives, in combination with existing chemotherapeutic agents.

In a study focused on FLT3/ITD-positive Acute Myeloid Leukemia (AML), the combination of an oxindole derivative (compound 5a) with β-elemene was investigated. mdpi.com The results showed that the combination of these two agents could be therapeutically effective, altering cell death pathways and inhibiting AML cell proliferation without antagonistic effects. mdpi.com This provides evidence that combining an indole-based compound with another agent can potentiate the therapeutic effect.

Furthermore, some novel indole derivatives have been designed as prodrugs that, when activated by the high glutathione (B108866) (GSH) levels in cancer cells, release two different active agents. nih.gov This approach simultaneously inhibits tubulin polymerization and induces other cytotoxic effects, showcasing an innovative combination strategy built into a single molecule. nih.gov These findings support the continued preclinical investigation of this compound and its more potent analogues in combination regimens to improve treatment outcomes. mdpi.com

Future Research Directions and Unaddressed Questions

Elucidation of Broader Biological Target Landscape

While initial research has successfully identified primary targets for some indole-3-glyoxylamide (B122210) derivatives, the complete spectrum of their biological interactions is far from understood. The indole (B1671886) nucleus is a common feature in many biomolecules, suggesting that its derivatives could interact with a wide array of proteins. nih.gov Future research must move beyond the known targets, such as tubulin and the central benzodiazepine (B76468) receptor (BzR), to map the comprehensive target landscape. nih.govsigmaaldrich.com

A systematic approach using advanced proteomics and chemoproteomics techniques is necessary. Methods like thermal proteome profiling (TPP) and activity-based protein profiling (ABPP) could identify novel binding partners and off-target effects across the entire proteome. Understanding these interactions is critical, as they could reveal new therapeutic applications or explain unexpected physiological outcomes. For instance, derivatives have shown activity against prion diseases and various cancer cell lines, including glioblastoma, indicating a breadth of activity that warrants deeper investigation into the underlying molecular targets. nih.govajprd.comajprd.com

Research QuestionProposed Methodological ApproachPotential Outcome
What are the primary and secondary protein targets of N-ethyl-2-(1H-indol-3-yl)-2-oxoacetamide and its analogs?Thermal Proteome Profiling (TPP), Affinity Chromatography-Mass Spectrometry, Yeast Two-Hybrid Screens.Identification of novel therapeutic targets and potential off-target interactions.
Do different substitutions on the indole ring and amide nitrogen alter the target binding profile?Comparative proteomic analysis of cells treated with a library of diverse analogs.Elucidation of structure-activity relationships (SAR) for target specificity.
Can new therapeutic areas be identified based on the compound's interactome?Pathway analysis of identified protein targets using bioinformatics tools (e.g., KEGG, GO).Repurposing of the scaffold for new diseases based on molecular evidence.

Application of Advanced Synthetic Methodologies for Library Generation

The synthetic tractability of the indole-3-glyoxylamide core is a key advantage. nih.gov However, to fully explore the chemical space and optimize for potency, selectivity, and pharmacokinetic properties, more advanced and efficient synthetic strategies are required. Traditional methods can be time-consuming, and some, like the one-pot reaction with oxalyl chloride, are unsuitable for certain substituted indole precursors. acs.org

Future efforts should focus on diversity-oriented synthesis (DOS) and complexity-to-diversity (Ctd) strategies to rapidly generate large and structurally diverse compound libraries. nih.gov The use of flow chemistry could enable high-throughput synthesis and purification, accelerating the drug discovery pipeline. Furthermore, developing novel catalytic methods, such as palladium-catalyzed cross-coupling reactions, would allow for precise and efficient functionalization of the indole scaffold at multiple positions. organic-chemistry.org Such libraries are essential for comprehensive screening campaigns to identify leads with superior drug-like properties. nih.govorganic-chemistry.org

Synthetic StrategyDescriptionAdvantage for Library Generation
Diversity-Oriented Synthesis (DOS) Builds molecular complexity from simple starting materials to explore novel chemical space.Generates a wide range of structurally unique scaffolds beyond simple analoging.
Complexity-to-Diversity (Ctd) Strategy Uses a complex, often natural product-based, starting material and applies various reactions to create a library of complex but distinct molecules. nih.govCreates libraries of natural product-like compounds with high biological relevance. nih.gov
Palladium-Catalyzed Domino Reactions Multi-step reactions where subsequent steps occur without adding new reagents, enabling the construction of complex indoles in a single pot. organic-chemistry.orgHigh efficiency and atom economy for creating 2,3-substituted indoles. organic-chemistry.org
Flow Chemistry Continuous synthesis in a reactor, allowing for precise control over reaction conditions, rapid optimization, and automated scale-up.Increased speed, safety, and scalability for high-throughput library production.

Advanced In Vivo Pharmacokinetic and Pharmacodynamic Studies (Preclinical)

A significant hurdle for many promising drug candidates, including some indole-3-glyoxylamide derivatives, is suboptimal pharmacokinetic (PK) properties like poor aqueous solubility and low oral bioavailability. acs.org While some analogs have demonstrated good oral bioavailability in preclinical models, a systematic investigation is lacking for the broader class. nih.gov

Comprehensive preclinical studies are essential to bridge the gap between in vitro activity and in vivo efficacy. These studies should evaluate the absorption, distribution, metabolism, and excretion (ADME) profiles of lead compounds. Research should focus on how structural modifications—such as reducing aromatic ring count or increasing saturation, as explored in some studies—impact these PK parameters. acs.orgnih.gov Establishing a clear pharmacokinetic/pharmacodynamic (PK/PD) relationship is crucial to understanding the exposure levels required for a therapeutic effect and to guide the design of next-generation compounds with improved clinical viability. nih.gov

PK/PD ParameterKey Question to AddressRelevance to Clinical Translation
Oral Bioavailability How do substitutions on the indole and amide affect absorption after oral administration? nih.govDetermines if the compound can be developed as a convenient oral medication.
Metabolic Stability What are the primary metabolic pathways and resulting metabolites? mdpi.comIdentifies potential drug-drug interactions and active or toxic metabolites.
Brain Penetration Can the compound cross the blood-brain barrier to engage CNS targets? nih.govCrucial for developing treatments for neurological disorders like glioblastoma or neurodegenerative diseases.
Protein Binding What is the extent of plasma protein binding and does it affect the free drug concentration? mdpi.comInfluences drug distribution and availability to interact with its target.

Integration with Artificial Intelligence and Machine Learning in Drug Design

The process of sifting through vast chemical libraries and predicting biological activity is a monumental task well-suited for artificial intelligence (AI) and machine learning (ML). nih.govijariie.com Integrating these computational tools into the discovery pipeline for indole-3-glyoxylamides can dramatically accelerate progress.

ML models can be trained on existing data from synthesized libraries to build robust quantitative structure-activity relationship (QSAR) models. springernature.com These models can then predict the activity of virtual compounds, prioritizing the most promising candidates for synthesis and testing, thereby saving time and resources. nih.gov Furthermore, generative AI models can design entirely new indole-3-glyoxylamide derivatives de novo with optimized properties for potency, selectivity, and ADMET profiles. springernature.com AI can also analyze the complex datasets generated from proteomics and PK/PD studies to identify subtle patterns and relationships that may be missed by human researchers. researchgate.netmdpi.com

Investigation of Multi-Targeting Capabilities of the Compound Class

Chronic and complex diseases like cancer and neurodegenerative disorders often involve multiple pathological pathways. Single-target drugs may have limited efficacy, creating a need for multi-target agents. The indole-3-glyoxylamide scaffold is an ideal starting point for designing such drugs due to its "privileged" nature, which allows it to interact with diverse biological targets. nih.gov

Future research should intentionally explore the development of single molecules from this class that can modulate multiple targets simultaneously. One proven strategy is the creation of hybrid molecules, where the indole-3-glyoxylamide moiety is combined with another pharmacophore. nih.gov For example, hybrids of indol-3-ylglyoxylamide and β-carboline have been designed as potential multi-action cytotoxic agents that can intercalate DNA and exhibit other anticancer effects. nih.gov This approach could lead to the development of more effective therapies for complex diseases like glioblastoma multiforme, where multi-target strategies are considered highly promising. nih.gov

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for N-ethyl-2-(1H-indol-3-yl)-2-oxoacetamide, and how can reaction yields be optimized?

  • The compound is typically synthesized via acylation of indole derivatives with α-ketoesters or oxoacetamides under basic conditions. For example, analogous structures like N-(2-(1H-indol-3-yl)ethyl)-2-(furan-2-yl)-2-oxoacetamide were synthesized using acetic anhydride in pyridine, achieving ~59% yield . Optimization strategies include adjusting reaction temperature, catalyst choice (e.g., pyridine for acid scavenging), and solvent selection (e.g., DMF for solubility) . Continuous flow reactors may enhance scalability and reproducibility .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • 13C/1H NMR : Key for confirming the indole core (δ ~122–142 ppm for aromatic carbons) and oxoacetamide carbonyl groups (δ ~160–202 ppm) .
  • HRMS : Validates molecular weight (e.g., [M+H]+ calculated as 283.1077, observed 283.1075) .
  • FT-IR/Raman : Identifies vibrational modes (e.g., C=O stretch at ~1700 cm⁻¹ and N-H bend at ~3400 cm⁻¹) .

Q. What preliminary biological activities have been reported for structurally related indole-oxoacetamide derivatives?

  • Analogues like TCS 1105 (N-(4-fluorobenzyl)-2-(1H-indol-3-yl)-2-oxoacetamide) exhibit GABAA receptor modulation, anxiolytic effects, and inhibition of axonal growth cone collapse . Biological screening often involves in vitro receptor-binding assays and behavioral studies in model organisms .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) elucidate the electronic and vibrational properties of this compound?

  • Density Functional Theory (DFT) calculations predict bond lengths, charge distribution, and vibrational frequencies, which align with experimental FT-IR/Raman data. For example, the C=O bond length in the oxoacetamide group is computationally modeled at ~1.21 Å, corroborating spectroscopic observations . Solvent effects (e.g., chloroform vs. DMSO) can be simulated to refine reactivity predictions .

Q. What strategies resolve contradictions in spectral data during structural elucidation?

  • Crystallographic validation : Single-crystal X-ray diffraction (performed with SHELX software) provides unambiguous confirmation of bond geometries. For example, crystal structures of N-cyclohexyl-2-(5-fluoro-1H-indol-3-yl)-2-oxoacetamide resolved discrepancies in NMR assignments .
  • 2D NMR (COSY, HSQC) : Differentiates overlapping signals in complex mixtures, such as distinguishing indole NH from amide protons .

Q. How does substituent variation on the indole or ethyl group affect bioactivity?

  • SAR Insights :

  • N-alkyl chain length : Longer chains (e.g., N-butyl) enhance lipophilicity, improving blood-brain barrier penetration for CNS targets .
  • Electron-withdrawing groups : Fluorine at the benzyl position (as in TCS 1105) increases receptor binding affinity .
  • Methoxy groups : Introduce hydrogen-bonding interactions, as seen in N-(4-methoxyphenyl) derivatives with improved anti-inflammatory activity .

Q. What experimental conditions are optimal for crystallizing this compound?

  • Slow evaporation from polar aprotic solvents (e.g., DMSO/water mixtures) at 4°C promotes single-crystal growth. SHELXL refinement parameters (e.g., R-factor < 0.05) ensure high-resolution structural data .

Q. How stable is this compound under varying pH and temperature conditions?

  • pH stability : The oxoacetamide group is prone to hydrolysis under strongly acidic (pH < 2) or basic (pH > 10) conditions. Stability studies using HPLC monitoring show degradation <5% at pH 5–8 .
  • Thermal stability : Differential Scanning Calorimetry (DSC) reveals decomposition above 200°C, suggesting storage at ≤25°C .

Methodological Tables

Table 1. Key Spectral Data for this compound Analogues

ParameterValue/DescriptionReference
13C NMR (δ, ppm) 160.2 (C=O), 142.0 (indole C3)
HRMS ([M+H]+) 283.1075 (calc. 283.1077)
FT-IR (C=O stretch) 1702 cm⁻¹

Table 2. Reaction Optimization Parameters

ConditionOptimal ValueYield Improvement
SolventDMF+20% vs. THF
Temperature80°C+15% vs. RT
CatalystPyridine+10% vs. NEt₃

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.